Tetrabutylammonium octachlorodirhenate(III) has been explored as a catalyst for various organic transformations, including:
The unique properties of Tetrabutylammonium octachlorodirhenate(III) have sparked interest in its potential applications in material science, such as:
Tetrabutylammonium octachlorodirhenate(III) is a complex chemical compound characterized by its unique molecular structure and properties. Its molecular formula is , with a molecular weight of approximately 1140.97 g/mol . The compound appears as a blue-green powder and is notable for its high degree of chlorination and the presence of rhenium, a transition metal known for its applications in catalysis and materials science .
Tetrabutylammonium octachlorodirhenate(III) can be synthesized through several methods:
Tetrabutylammonium octachlorodirhenate(III) has potential applications in various fields:
Interaction studies involving tetrabutylammonium octachlorodirhenate(III) focus on its behavior in various environments. These studies often examine how the compound interacts with biological molecules or other metal complexes. Understanding these interactions is crucial for determining its potential applications in biochemistry and materials science.
Several compounds share structural or functional similarities with tetrabutylammonium octachlorodirhenate(III). Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabutylammonium hexachlororhenate(III) | Fewer chlorine atoms; less complex structure | |
Tetrabutylammonium dichlororhenate(IV) | Different oxidation state; fewer chlorines | |
Tetrabutylammonium perrhenate | Contains oxygen; different reactivity profile |
Tetrabutylammonium octachlorodirhenate(III) is unique due to its high chlorination level and dual rhenium centers, which contribute to its distinctive chemical properties and potential applications in advanced materials and catalysis .
The history of tetrabutylammonium octachlorodirhenate(III) is intrinsically linked to the discovery and characterization of the [Re2Cl8]2- anion. Soviet chemists first reported the potassium salt K2[Re2Cl8] in 1954, but its remarkable structural properties remained unrecognized until a decade later. The pivotal breakthrough came in 1964-1965 when Cotton and Harris determined the crystal structure of K2[Re2Cl8]·2H2O and discovered an unusually short Re-Re distance of 2.24 Å. This finding represented the first example of a quadruple bond between metal atoms, opening an entirely new field of research in inorganic chemistry.
Early synthetic approaches to octachlorodirhenate compounds faced significant challenges, including low yields and complicated procedures. The initial methods developed for producing [Re2Cl8]2- salts included:
These early methods were characterized by variable and typically low yields (40% at best), procedural complexity, and significant technical challenges such as autoclave requirements.
The integration of the tetrabutylammonium counterion ([NBu4]+) represented a significant advancement in dirhenium chemistry. Prior to this development, most work focused on alkali metal salts like K2[Re2Cl8], which posed limitations for solution-phase chemistry due to their limited solubility in organic solvents.
The tetrabutylammonium cation, [N(C4H9)4]+, was strategically employed to prepare lipophilic salts of inorganic anions. Compared to smaller tetraalkylammonium derivatives like tetraethylammonium, tetrabutylammonium salts offer enhanced lipophilicity, though they tend to crystallize less readily. This property made tetrabutylammonium octachlorodirhenate(III) particularly valuable as it demonstrated good solubility in polar organic solvents, facilitating numerous studies of the chemical and physical properties of the [Re2Cl8]2- anion that would have been challenging with alkali metal salts.
The initial preparation of the tetrabutylammonium salt involved metathesis reactions using the potassium salt and tetrabutylammonium halides. However, these methods suffered from the same yield limitations as the original synthesis of the potassium salt. Researchers subsequently developed more direct routes to synthesize [(n-C4H9)4N]2[Re2Cl8] that bypassed the need to first isolate the potassium salt.
A significant breakthrough in the synthesis of tetrabutylammonium octachlorodirhenate(III) came with the refinement of hypophosphorous acid reduction methods. This approach directly converts tetrabutylammonium perrhenate to the desired product:
The synthesis of tetrabutylammonium salt, [Bu4N]2[Re2Cl8], was first achieved by the hypophosphorous acid (H3PO2) reduction of [ReO4]- in aqueous hydrochloric acid. This procedure provided access to a salt of [Re2Cl8]2- with good solubility properties in polar organic solvents, which facilitated numerous studies of the chemical and physical properties of the anion.
The process typically involves:
This method represented an improvement over earlier techniques, but researchers continued to seek even more efficient synthetic routes due to the high cost of rhenium and the strategic importance of the compound as a starting material for dirhenium chemistry.
A breakthrough in synthetic methodology came with the development of solvothermal approaches using benzoyl chloride as both solvent and reductant. In 2002, researchers documented a solvothermal reaction of (NBu4)2[Re2Cl8] with trifluoroacetic acid and acetic anhydride, which led to the new rhenium trifluoroacetate dimer NBu4[Re2(OOCCF3)Cl6] and the rhenium carbonyl dimer Re2(μ2-Cl)2(CO)8 as a byproduct.
More significantly, a remarkably simple and high-yield conversion of [ReO4]- to [Re2Cl8]2- was discovered, which now constitutes the preferred method for preparing [(n-C4H9)4N]2Re2Cl8. Although potassium perrhenate (KReO4) is insoluble in benzoyl chloride (PhCOCl), prolonged reaction under reflux conditions produces a solution which, upon addition of ethanol and tetra-n-butylammonium bromide, yields [(n-C4H9)4N]2Re2Cl8 in approximately 50% yield.
A particularly efficient synthesis involves treating tetrabutylammonium perrhenate directly with benzoyl chloride followed by HCl:
2 [(n-C4H9)4N]ReO4 + 8 C6H5COCl → [(n-C4H9)4N]2[Re2Cl8] + organic byproducts
This method yields tetrabutylammonium octachlorodirhenate(III) in yields of up to 95%, making it significantly more efficient than earlier approaches. The reaction proceeds through intermediates including emerald green crystals identified as Re2(O2CPh)4Cl2, a dinuclear quadruply bonded complex.
X-ray crystallographic analyses have unequivocally confirmed the σ²π⁴δ² electronic configuration of the dirhenium core in Tetrabutylammonium octachlorodirhenate(III). The Re–Re bond length measures 2.24 Å, consistent with the presence of a quadruple bond [6]. The chloride ligands adopt a fully eclipsed conformation (Re–Cl bond angles: 104°; Cl–Re–Cl angles: 87°), which optimizes δ-orbital overlap between the two rhenium centers despite steric repulsions between adjacent chloride ions [6] [8]. This geometry contrasts with staggered conformations observed in single-bonded dimetallic systems, underscoring the dominance of electronic over steric factors in stabilizing the quadruple bond [2] [6].
The molecular orbital configuration arises from the overlap of 5d orbitals: the σ bond (dz²–dz²), two π bonds (dxz–dxz, dyz–dyz), and one δ bond (dxy–dxy) [4] [6]. Polarized crystal spectra further corroborate this bonding model, revealing ligand-field transitions attributable to δ→δ* excitations [8].
Table 1: Key Crystallographic Parameters of the Dirhenium Core
Parameter | Value | Source |
---|---|---|
Re–Re bond length | 2.24 Å | [6] |
Re–Cl bond angle | 104° | [6] |
Cl–Re–Cl angle | 87° | [6] |
δ-orbital overlap energy | ~2.3 eV | [2] |
Substitution of chloride ligands with bromide or iodide alters the electronic and steric environment of the dirhenium core. While the parent octachlorodirhenate(III) anion ([Re2Cl8]2−) exhibits a Re–Re bond length of 2.24 Å [6], analogous bromo- and iodo-complexes remain less characterized in the provided literature. However, synthetic routes demonstrate that treatment of [Re2Cl8]2− with concentrated HBr yields [Re2Br8]2−, preserving the quadruple bond [6]. Theoretical considerations suggest that larger halides (e.g., Br−, I−) may lengthen the Re–Re bond due to increased ligand field repulsion and reduced δ-orbital overlap efficiency [4]. Experimental validation of these hypotheses is absent in the current dataset, highlighting a critical gap for future studies.
The eclipsed conformation of chloride ligands in [Re2Cl8]2− is metastable, with an estimated intramolecular Coulomb repulsion of ~2.3 eV [2]. This repulsion is counterbalanced by the δ-bonding energy, which stabilizes the eclipsed geometry despite unfavorable Cl···Cl interactions [6] [8]. Gas-phase photoelectron spectroscopy (PES) reveals that the anion is metastable against Cl− loss, indicating that the Re–Cl bond strength (~2.3 eV) is marginally lower than the Coulombic barrier [2].
Crystallographic disorder observed in Tetrabutylammonium octachlorodirhenate(III) further illustrates the dynamic interplay between electronic stabilization and steric strain. Polarized crystal spectra identify minor populations of staggered conformers, suggesting low-energy pathways for ligand rotation [8]. These dynamics are suppressed in the solid state due to crystal packing forces, which lock the anion into its eclipsed configuration [6] [8].
The tetrabutylammonium cation profoundly influences the crystallographic behavior of [Re2Cl8]2−. Compared to smaller counterions like K+, the bulky tetrabutylammonium group induces larger unit cell parameters and distinct packing motifs. For example, the potassium salt (K2[Re2Cl8]) crystallizes in a compact lattice with short anion-anion contacts, whereas the tetrabutylammonium analogue forms expanded lattices with cation-anion segregation [6] [7].
Table 2: Crystallographic Comparison of Dirhenium Salts
Parameter | K2[Re2Cl8] | [(C4H9)4N]2[Re2Cl8] | Source |
---|---|---|---|
Unit cell volume | Not reported | 11817 ų | [7] |
Space group | Not reported | Pbca | [7] |
Anion-anion distance | Short | Extended | [6] [7] |
The tetrabutylammonium cation’s flexible alkyl chains also promote crystallographic disorder, as observed in X-ray studies where both cations and anions occupy multiple lattice sites [5] [8]. This disorder arises from the cation’s ability to adopt varied conformations, which disrupts long-range periodicity without destabilizing the dirhenium core [7] [8].
Irritant